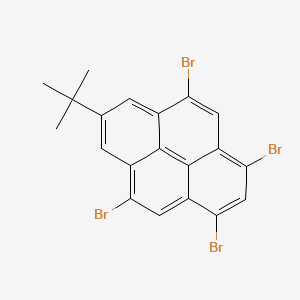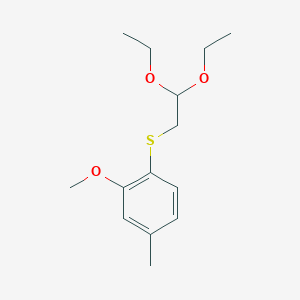
(2,2-Diethoxyethyl)(2-methoxy-4-methylphenyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Diethoxyethyl)(2-methoxy-4-methylphenyl)sulfane is an organic compound with the molecular formula C14H22O3S It is characterized by the presence of a sulfane group attached to a 2-methoxy-4-methylphenyl ring and a 2,2-diethoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diethoxyethyl)(2-methoxy-4-methylphenyl)sulfane typically involves the reaction of 2-methoxy-4-methylphenylthiol with 2,2-diethoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include:
Temperature: The reaction is usually conducted at elevated temperatures to facilitate the formation of the sulfane bond.
Catalyst: Common catalysts used in this reaction include acids or bases that can promote the nucleophilic substitution reaction.
Solvent: The reaction is often carried out in an organic solvent such as dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters are optimized to maximize yield and purity while minimizing the production of by-products. The use of automated reactors and advanced purification techniques such as distillation and chromatography ensures the efficient production of the compound.
化学反応の分析
Types of Reactions
(2,2-Diethoxyethyl)(2-methoxy-4-methylphenyl)sulfane can undergo various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones are the major products formed from oxidation reactions.
Reduction: Thiols and other reduced sulfur species are the primary products of reduction reactions.
Substitution: The major products depend on the nucleophile used in the substitution reaction, resulting in various substituted derivatives.
科学的研究の応用
(2,2-Diethoxyethyl)(2-methoxy-4-methylphenyl)sulfane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2,2-Diethoxyethyl)(2-methoxy-4-methylphenyl)sulfane involves its interaction with molecular targets through its sulfane group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.
類似化合物との比較
Similar Compounds
Phenol, 2-methoxy-4-(methoxymethyl)-: This compound has a similar phenyl ring structure with methoxy and methoxymethyl groups.
(2,2-diethoxyethyl)(2-methoxy-4-methylphenyl)sulfane: The presence of the sulfane group distinguishes it from other similar compounds.
Uniqueness
This compound is unique due to its combination of a sulfane group with a 2-methoxy-4-methylphenyl ring and a 2,2-diethoxyethyl group. This unique structure imparts specific chemical properties and reactivity that make it valuable for various applications in research and industry.
特性
IUPAC Name |
1-(2,2-diethoxyethylsulfanyl)-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3S/c1-5-16-14(17-6-2)10-18-13-8-7-11(3)9-12(13)15-4/h7-9,14H,5-6,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVHAGRWFNXBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CSC1=C(C=C(C=C1)C)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12505224.png)
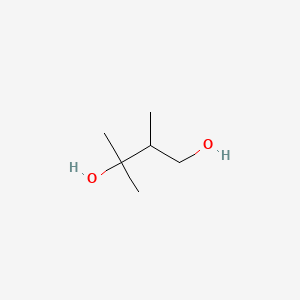
![2-(3,4-Dihydroxyphenyl)ethyl 6-deoxyhexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]-4-O-[3-(3,4-dihydroxyphenyl)prop-2-enoyl]hexopyranoside](/img/structure/B12505228.png)
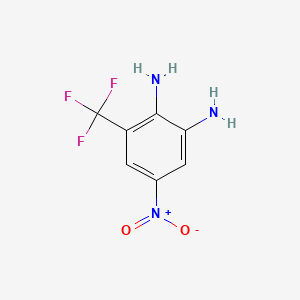
![Tert-butyl {1-[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]piperidin-4-yl}carbamate](/img/structure/B12505241.png)
![sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B12505242.png)
![2,5-Bis(2-ethylhexyl)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12505245.png)
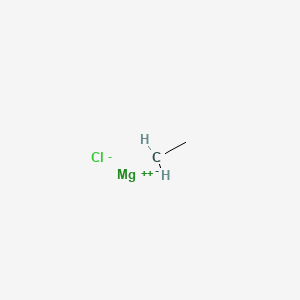
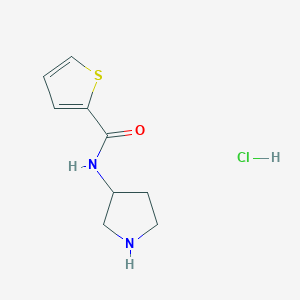
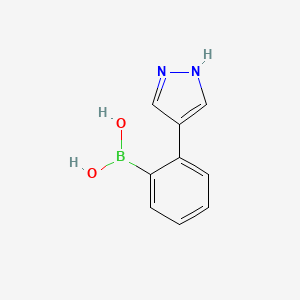
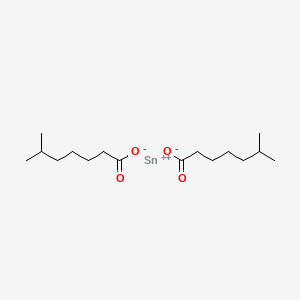
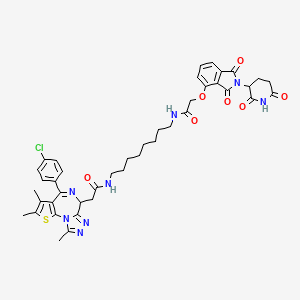
![5-[2-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-4-oxo-2-thioxo-3-thiazolidineacetic acid](/img/structure/B12505306.png)
